molecular formula C17H15NO3 B3022049 7-(Benzyloxy)-6-methoxyquinolin-4-ol CAS No. 205448-29-9

7-(Benzyloxy)-6-methoxyquinolin-4-ol

Cat. No.: B3022049
CAS No.: 205448-29-9
M. Wt: 281.3 g/mol
InChI Key: OXRDTRDGXMHOOV-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-6-methoxyquinolin-4-ol is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

7-(Benzyloxy)-6-methoxyquinolin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-6-methoxyquinolin-4-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using reagents like dimethyl sulfate or methyl iodide.

    Benzyloxy Group Addition: The benzyloxy group can be added through a nucleophilic substitution reaction, where a benzyl halide reacts with the hydroxyl group on the quinoline core in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-6-methoxyquinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinolin-4-one derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce the quinoline ring.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Benzyl halides with bases like potassium carbonate.

Major Products

    Oxidation: Quinolin-4-one derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-6-methoxyquinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    7-Benzyloxy-2H-chromen-2-one: A coumarin derivative with similar structural features.

    6-Methoxyquinolin-4-ol: Lacks the benzyloxy group but shares the quinoline core and methoxy group.

    7-Benzyloxy-4-chloroquinoline: Similar structure with a chlorine atom instead of a hydroxyl group.

Uniqueness

7-(Benzyloxy)-6-methoxyquinolin-4-ol is unique due to the presence of both benzyloxy and methoxy groups on the quinoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-methoxy-7-phenylmethoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-20-16-9-13-14(18-8-7-15(13)19)10-17(16)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRDTRDGXMHOOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C=CN2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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